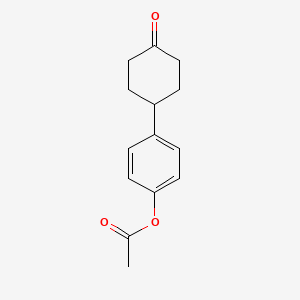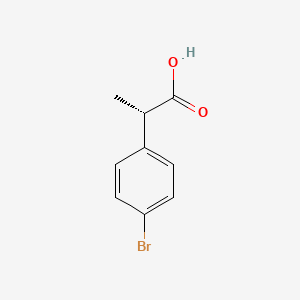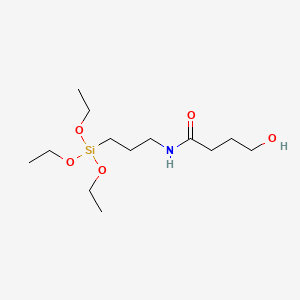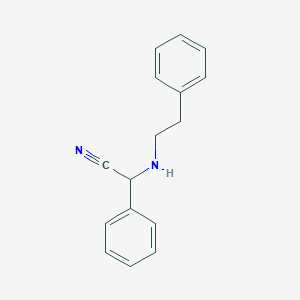![molecular formula C6H6BrN B3106026 3-Bromobicyclo[1.1.1]pentane-1-carbonitrile CAS No. 156329-61-2](/img/structure/B3106026.png)
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile
Overview
Description
“3-Bromobicyclo[1.1.1]pentane-1-carbonitrile” is a chemical compound with the molecular formula C6H6BrN . It has an average mass of 172.023 Da and a monoisotopic mass of 170.968353 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6BrN/c7-6-1-5(2-6,3-6)4-8/h1-3H2 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 172.02 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Palladium-Catalyzed Synthesis
A study by Rehm, Ziemer, and Szeimies (2001) presented a facile synthesis of symmetrically 3,3′-disubstituted 1,1′-bi(bicyclo[1.1.1]pentanes) through a palladium-catalyzed process. This synthesis highlights the potential of using bicyclo[1.1.1]pentane derivatives in constructing complex molecular architectures, which could be relevant for materials science and organic synthesis (Rehm, Ziemer, & Szeimies, 2001).
High Energy Density Materials (HEDMs)
Ghule et al. (2011) explored the potential of polynitrobicyclo[1.1.1]pentanes as high-energy density materials (HEDMs), focusing on their thermal stabilities and energetic characteristics. The study suggests that certain derivatives could be promising candidates for defense applications due to their high heat of formation and density, correlating with better energetic properties (Ghule, Sarangapani, Jadhav, & Tewari, 2011).
Bioisostere Applications in Drug Design
Hughes et al. (2019) discussed the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, showcasing the utility of bicyclo[1.1.1]pentane derivatives as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug molecules. This indicates the importance of such derivatives in medicinal chemistry, offering pathways to potentially enhance the pharmacokinetic properties of therapeutic agents (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
Molecular Building Blocks
Kaleta, Nečas, and Mazal (2012) demonstrated the use of 1,3-Diethynylbicyclo[1.1.1]pentane (DEBCP) as a valuable molecular building block for the synthesis of extended, rigid, rod-like molecules. This work underlines the potential of bicyclo[1.1.1]pentane derivatives in constructing novel molecular structures with applications in material science and nanotechnology (Kaleta, Nečas, & Mazal, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-bromobicyclo[1.1.1]pentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-6-1-5(2-6,3-6)4-8/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILZYCLVKHVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




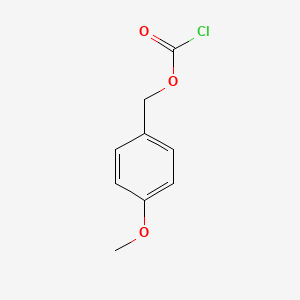


![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)
